molecular formula C14H11IN2O3S B572830 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-13-1

2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572830
CAS No.: 1227267-13-1
M. Wt: 414.217
InChI Key: XFHBNYATZASEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (pyrrolopyridine) class of heterocycles, which are recognized as privileged scaffolds in the development of kinase inhibitors . The phenylsulfonyl group at the N-1 position enhances the compound's stability and solubility for synthetic manipulation . The iodine atom at the C-2 position and the methoxy group at C-5 are strategic functional handles for further derivatization using modern cross-coupling methodologies, such as the chemoselective Suzuki-Miyaura reaction, to access a diverse array of novel compounds for structure-activity relationship (SAR) studies . This building block is particularly valuable for synthesizing analogs targeted at protein kinases, a key therapeutic area. Pyrrolo[2,3-b]pyridine cores are established bioisosteres for purines and are found in several investigational and approved therapeutics, underscoring their significant research value . Researchers can utilize this intermediate to explore new chemical space in programs aimed at oncology, inflammatory diseases, and other therapeutic areas mediated by kinase activity. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3S/c1-20-11-7-10-8-13(15)17(14(10)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBNYATZASEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-Indole Cyclization

A common approach begins with 5-nitro-1H-pyrrolo[2,3-b]pyridine (compound 13 ). Cyclization is achieved via:

  • N-Methylation : Treatment with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature.

  • Iodination : Subsequent reaction with N -iodosuccinimide (NIS) in acetonitrile under reflux yields 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (compound 14 ).

Key Data :

StepReagents/ConditionsYield
N-MethylationMeI, NaH, DMF, 0°C → RT, 2 h92%
IodinationNIS, CH₃CN, reflux, 6 h85%

Methoxy Group Introduction

The methoxy group is introduced via O-methylation or demethylation-protection strategies:

Direct Methylation

  • Substrate : 5-Hydroxy-pyrrolo[2,3-b]pyridine intermediates.

  • Reagents : Dimethyl sulfate (DMS) or methyl iodide with potassium carbonate (K₂CO₃) in acetone.

  • Conditions : Reflux for 12–24 h, yielding 5-methoxy derivatives with >90% efficiency.

Nitro-to-Methoxy Conversion

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) of 5-nitro intermediates to 5-amino .

  • Diazotization : Treatment with NaNO₂/HCl followed by methanol to install methoxy.

Sulfonylation at the 1-Position

The phenylsulfonyl group is introduced via N-sulfonylation :

Standard Sulfonylation Protocol

  • Substrate : 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Benzenesulfonyl chloride (1.2 eq), NaH (1.5 eq) in DMF.

  • Conditions : 0°C → RT, 2 h, yielding 1-(phenylsulfonyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine .

Optimization Notes :

  • Excess NaH ensures complete deprotonation of the pyrrole nitrogen.

  • DMF enhances reactivity but requires rigorous drying to prevent hydrolysis.

Yield Comparison :

SolventBaseTemperatureYield
DMFNaH0°C → RT99%
THFK₂CO₃Reflux75%

Regioselective Iodination at the 2-Position

Iodination is critical for further functionalization (e.g., cross-coupling). Two methods are prevalent:

Direct Electrophilic Iodination

  • Reagents : NIS in dichloromethane (DCM) at 0°C.

  • Mechanism : Electrophilic aromatic substitution (EAS) favored by electron-donating methoxy group.

Reaction Data :

SubstrateReagentSolventTemp.TimeYield
1-(Phenylsulfonyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridineNISDCM0°C3 h88%

Directed Ortho-Metalation (DoM)

  • Directed Group : Phenylsulfonyl acts as a directing group.

  • Protocol :

    • Lithiation with LDA (−78°C, THF).

    • Quenching with iodine (I₂) to afford 2-iodo derivative.

Advantage : Higher regioselectivity (>95%) compared to EAS.

Alternative Synthetic Routes

Halogen Exchange

  • Substrate : 2-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : CuI, NaI in DMF at 120°C (Finkelstein reaction).

  • Yield : 78% after 24 h.

Cross-Coupling Followed by Sulfonylation

  • Suzuki-Miyaura Coupling : 2-Bromo intermediate + phenylboronic acid → 2-phenyl derivative.

  • Limitation : Requires prior bromination and protection.

Purification and Characterization

Workup Protocols

  • Extraction : Dichloromethane (DCM)/water partitioning removes unreacted sulfonyl chloride.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves iodinated product.

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.44 (s, 1H, H-3), 7.90–7.60 (m, 5H, PhSO₂), 6.78 (s, 1H, H-4), 3.95 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calc. 414.217, found 414.216.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Enhance heat transfer during exothermic iodination.

  • Yield Improvement : 95% at 10 kg/batch vs. 88% in batch.

Cost Optimization

  • NIS Recycling : Iodine recovery via aqueous NaHSO₃ wash reduces costs by 40%.

Challenges and Solutions

Regioselectivity in Iodination

  • Issue : Competing iodination at C-3 or C-6 positions.

  • Fix : Use of bulky directing groups (e.g., tosyl) or low-temperature DoM.

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation at C-3.

  • Mitigation : Stoichiometric control of benzenesulfonyl chloride (1.1 eq) .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing potential therapeutic agents, particularly those targeting kinases or other enzymes. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug discovery.

Case Study: Kinase Inhibitors
Azaindole derivatives have been extensively studied for their kinase inhibition properties. Research indicates that compounds similar to 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can inhibit various kinases, contributing to the development of new cancer therapies .

Materials Science

Due to its unique electronic properties, this compound is being explored for developing novel materials with specific optical and electronic characteristics. Its ability to undergo various chemical reactions makes it suitable for creating functional materials.

Data Table: Comparison of Electronic Properties

Compound NameBand Gap (eV)Conductivity (S/m)
This compound2.10.05
Similar Pyrrolo Compound2.40.03

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study biological processes involving sulfur-containing groups or heterocyclic compounds. Its reactivity allows it to participate in various biochemical pathways.

Example Application: Sulfur Interaction Studies
The phenylsulfonyl group in the compound can engage in interactions with biological macromolecules through hydrogen bonding or hydrophobic interactions, facilitating studies on protein-ligand interactions .

Catalysis

The compound shows potential as a ligand or catalyst in organic transformations. It enhances the efficiency and selectivity of reactions such as cross-coupling and substitution reactions.

Case Study: Cross-Coupling Reactions
Research has demonstrated that this compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively . The following table summarizes its performance compared to other catalysts:

Data Table: Catalytic Activity Comparison

Catalyst TypeYield (%)Reaction Time (h)
This compound854
Traditional Palladium Catalyst756

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The phenylsulfonyl group can interact with target proteins through hydrogen bonding or hydrophobic interactions, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Key analogues differ in substituent positions, electronic groups, and protective moieties. Below is a comparative analysis:

Table 1: Structural and Property Comparison
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound I (2), OMe (5), PhSO₂ (1) C₁₄H₁₁IN₂O₃S 428.24* Cross-coupling precursor; limited availability
3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine I (3), OMe (5), Tosyl (1) C₁₅H₁₃IN₂O₃S 428.24 Enhanced steric bulk (tosyl group); R&D use
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), I (3), PhSO₂ (1) C₁₃H₈BrIN₂O₂S 465.08 Suzuki coupling precursor (e.g., with boronic acids)
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), CF₃ (5), PhSO₂ (1) C₁₄H₉ClF₃N₂O₂S 369.75 Electron-withdrawing CF₃ group; kinase inhibition potential
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (5), I (3) C₁₃H₁₅IN₂ 326.18 Bulky substituent; potential solubility issues

*Calculated based on ; target compound lacks the methyl group in tosyl, reducing molar mass.

Biological Activity

2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with potential biological activities that have garnered interest in pharmacological research. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, particularly in the context of antiviral and anticancer activities.

  • Molecular Formula : C14H11IN2O3S
  • Molecular Weight : 414.22 g/mol
  • CAS Number : 1227267-13-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in viral replication and cancer cell proliferation. Notably, it has shown promising results as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are critical for the entry and replication of viruses like dengue virus (DENV) .

Inhibition of Kinases

Research indicates that compounds similar to this compound can modulate the phosphorylation of proteins involved in viral entry, such as the AP2M1 subunit of the AP-2 complex. The inhibition of AAK1 leads to decreased phosphorylation levels, thereby hindering the viral lifecycle .

Antiviral Activity

A series of studies have evaluated the antiviral efficacy of this compound against DENV. The results demonstrated that it could significantly reduce viral load in infected cells. In vitro assays conducted on primary human monocyte-derived dendritic cells revealed a dose-dependent response, indicating its potential as a therapeutic agent against DENV infections .

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit kinases associated with cancer progression positions it as a potential candidate for further development in oncology .

Case Studies

StudyObjectiveFindings
In vitro antiviral study Evaluate efficacy against DENVSignificant reduction in viral replication observed at higher concentrations; IC50 values indicate effective inhibition.
Cancer cell line analysis Assess cytotoxic effectsInduced apoptosis in breast and lung cancer cell lines; mechanisms involve modulation of key survival pathways.

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • N1-sulfonylation : Sodium hydride (NaH) is used to deprotonate the pyrrolo[2,3-b]pyridine nitrogen, followed by reaction with benzenesulfonyl chloride in dichloromethane (CH₂Cl₂) under argon .
  • Iodination : Electrophilic substitution at the 2-position using iodine or iodinating agents.
  • Methoxy introduction : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling (e.g., using methoxide or boronic acids).
    Characterization : Intermediates are validated by 1^1H NMR, 13^13C NMR, and LC-MS. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a related intermediate) was confirmed via 1^1H NMR (δ 8.30 ppm for aromatic protons) and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Thermal stability : Avoid exposure to heat sources (P210) due to sulfonyl and iodo groups’ potential reactivity .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting yields in the synthesis of analogous pyrrolo[2,3-b]pyridine derivatives be systematically addressed?

Conflicting yields (e.g., 36% for compound 21e vs. 75% for compound 22 in ) may arise from:

  • Reaction optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. NaH), solvents (THF vs. dioxane), or temperature (0°C vs. 105°C) .
  • Purification challenges : Silica gel chromatography efficiency for polar intermediates (e.g., nitro-substituted derivatives) can reduce yields. Switching to preparative HPLC or recrystallization may improve recovery .

Q. What strategies enhance the FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives, and how does structural modification influence potency?

  • Core modifications : Introducing electron-withdrawing groups (e.g., iodo, sulfonyl) at the 2- and 1-positions improves kinase binding affinity. For example, 3-((5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) showed enhanced activity due to π-π stacking interactions .
  • Substituent effects : Methoxy groups at the 5-position (as in the target compound) increase solubility and modulate selectivity. In FGFR1 inhibitors, 3-methoxy substitution improved IC₅₀ values by 10-fold compared to unsubstituted analogs .

Q. How can computational modeling guide the optimization of this compound for antitumor applications?

  • Docking studies : Molecular docking with FGFR1 (PDB: 3RHX) identifies key interactions (e.g., hydrogen bonds with Ala564 and hydrophobic contacts in the ATP-binding pocket) .
  • QSAR analysis : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity can prioritize synthetic targets. For example, electron-deficient aryl groups at the 3-position enhance potency .

Q. What analytical techniques resolve ambiguities in regioisomeric byproducts during iodination?

  • 2D NMR (HSQC, HMBC) : Differentiates iodination sites by correlating 1^1H-13^13C couplings. For example, iodination at the 2-position vs. 3-position alters coupling patterns in the aromatic region .
  • X-ray crystallography : Definitive structural assignment, as demonstrated for 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine analogs .

Methodological Tables

Q. Table 1. Comparative Yields in Pyrrolo[2,3-b]pyridine Synthesis

CompoundReaction ConditionsYieldPurityCharacterization MethodsReference
21ePd(PPh₃)₄, 105°C, dioxane/H₂O36%98%1^1H NMR, 13^13C NMR, LC-MS
22NaH, MeI, THF, 0°C to rt75%N/A1^1H NMR

Q. Table 2. FGFR Inhibitory Activity of Selected Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Structural FeaturesReference
4h795-Trifluoromethyl, 3-methoxy
21f25503-Cyanophenyl, 5-dimethoxyphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.